molecular formula C17H11BrClNO2 B444169 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 438531-53-4

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B444169
CAS No.: 438531-53-4
M. Wt: 376.6g/mol
InChI Key: JQFFTGQICZEUKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various halogenated quinoline derivatives.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Biology and Medicine: Quinoline derivatives, including this compound, have shown significant biological activities such as antimicrobial, antiviral, and anticancer properties. They are being researched for their potential use in treating various diseases, including malaria, bacterial infections, and cancer .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and as catalysts in various chemical reactions .

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)20-16(9)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFFTGQICZEUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359751
Record name 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-53-4
Record name 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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